molecular formula C12H12N2OS2 B7821915 5-[[4-(dimethylamino)phenyl]methylidene]-2-sulfanyl-1,3-thiazol-4-one

5-[[4-(dimethylamino)phenyl]methylidene]-2-sulfanyl-1,3-thiazol-4-one

Cat. No.: B7821915
M. Wt: 264.4 g/mol
InChI Key: JJRVRELEASDUMY-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of Cardiac Troponin T involves recombinant DNA technology. The gene encoding Cardiac Troponin T is cloned into an expression vector, which is then introduced into a host cell, such as Escherichia coli or yeast. The host cells are cultured under specific conditions to express the protein, which is subsequently purified using techniques such as affinity chromatography .

Industrial Production Methods: In an industrial setting, the production of Cardiac Troponin T follows similar principles but on a larger scale. Bioreactors are used to culture the host cells, and the protein is harvested and purified using high-throughput chromatography systems. Quality control measures are implemented to ensure the purity and functionality of the protein .

Chemical Reactions Analysis

Types of Reactions: Cardiac Troponin T undergoes various post-translational modifications, including phosphorylation, which can affect its function. Phosphorylation is a type of substitution reaction where a phosphate group is added to the protein by kinases. This modification can alter the protein’s interaction with other components of the troponin complex and calcium ions .

Common Reagents and Conditions: Phosphorylation of Cardiac Troponin T typically occurs in the presence of ATP and specific kinases, such as protein kinase A (PKA). The reaction conditions include physiological pH and temperature, mimicking the conditions within cardiac cells .

Major Products Formed: The major product of the phosphorylation reaction is the phosphorylated form of Cardiac Troponin T, which has altered regulatory properties. This modification can enhance or inhibit the protein’s ability to regulate muscle contraction, depending on the specific phosphorylation sites .

Scientific Research Applications

Cardiac Troponin T is widely used in scientific research, particularly in the fields of cardiology and muscle physiology. It serves as a biomarker for cardiac injury, as elevated levels of Cardiac Troponin T in the blood indicate damage to the heart muscle, such as that occurring during a myocardial infarction . Additionally, it is used in studies investigating the mechanisms of heart disease and the development of therapeutic interventions .

In the field of muscle physiology, Cardiac Troponin T is used to study the regulation of muscle contraction and the effects of various post-translational modifications on muscle function. It is also employed in drug discovery and development, where it serves as a target for drugs aimed at modulating cardiac muscle contraction .

Comparison with Similar Compounds

Properties

IUPAC Name

5-[[4-(dimethylamino)phenyl]methylidene]-2-sulfanyl-1,3-thiazol-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2OS2/c1-14(2)9-5-3-8(4-6-9)7-10-11(15)13-12(16)17-10/h3-7H,1-2H3,(H,13,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJRVRELEASDUMY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C=C2C(=O)N=C(S2)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C1=CC=C(C=C1)C=C2C(=O)N=C(S2)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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